2-Methoxyisobutylisonitrile

Catalog No.
S596140
CAS No.
109434-22-2
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyisobutylisonitrile

CAS Number

109434-22-2

Product Name

2-Methoxyisobutylisonitrile

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3

InChI Key

LJJFNFYPZOHRHM-UHFFFAOYSA-N

SMILES

CC(C)(C[N+]#[C-])OC

Synonyms

2-Methoxyisobutyl isocyanide; 2-Methoxyisobutyl isonitrile; MIBI

Canonical SMILES

CC(C)(C[N+]#[C-])OC

Synthesis:

2-Methoxyisobutylisonitrile (MIBI) can be synthesized through various methods, with the most common approaches involving the conversion of 2,2-dimethyloxirane to 2-methoxyisobutanol (MIBOL) followed by its transformation into MIBI. One method utilizes a Mitsunobu or Mitsunobu/Staudinger reaction, while another involves the use of formamide and phosphorous pentachloride [, ].

Applications:

MIBI has been explored in several scientific research areas, primarily due to its ability to form complexes with various metal ions:

  • Myocardial perfusion imaging: MIBI can complex with the radioisotope Technetium-99m (Tc-99m) to form Tc-99m hexakis(2-methoxyisobutylisonitrile). This radiopharmaceutical is used in myocardial perfusion imaging for the diagnosis of coronary artery disease [].
  • Radiopharmaceutical development: Research has investigated the potential of MIBI as a chelating agent for other radioisotopes, such as Gallium-67 (Ga-67) and Indium-111 (In-111), for various diagnostic applications [, ].
  • Material science: MIBI has been explored as a ligand in the development of coordination polymers with unique properties, potentially applicable in areas like catalysis and gas storage.

2-Methoxyisobutylisonitrile is a chemical compound with the formula C₆H₁₁NO. It belongs to the class of isonitriles, characterized by the presence of a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. This compound is notable for its unique structure, which includes a methoxy group and an isobutyl chain, contributing to its distinct chemical properties and potential applications in various fields.

Typical for isonitriles. These include:

  • Nucleophilic Addition Reactions: Isonitriles can undergo nucleophilic attack due to the electrophilic nature of the carbon atom bonded to nitrogen.
  • Cycloaddition Reactions: The compound can react with alkenes or alkynes to form cyclic structures.
  • Hydrolysis: Under acidic or basic conditions, 2-methoxyisobutylisonitrile can hydrolyze to form corresponding carboxylic acids and amines.

The reactivity of isonitriles often leads to the formation of diverse products, making them valuable intermediates in organic synthesis.

2-Methoxyisobutylisonitrile exhibits significant biological activity, particularly in radiopharmaceutical applications. It has been used as a radiotracer in medical imaging, especially for myocardial perfusion studies. The compound's ability to bind selectively to certain biological targets enhances its utility in diagnostic imaging.

Toxicity Considerations

This compound is classified as toxic if ingested, inhaled, or if it comes into contact with skin. Safety precautions are essential when handling this chemical due to its acute toxicity profile .

Several methods have been developed for synthesizing 2-methoxyisobutylisonitrile:

  • Two-Step Synthesis: A common method involves the reaction of isobutylamine with an appropriate carbonyl compound followed by the introduction of a methoxy group. This method yields high chemical purity and efficiency .
  • Metal-Catalyzed Synthesis: Recent advancements include metal-catalyzed approaches that facilitate the formation of isonitriles from amines and carbon sources under mild conditions .
  • Direct Functionalization: Another innovative method involves directly functionalizing existing compounds with isonitrile groups through selective reactions.

The applications of 2-methoxyisobutylisonitrile are diverse:

  • Medical Imaging: Primarily used as a radiotracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for assessing cardiac function.
  • Organic Synthesis: Serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Coordination Chemistry: It can form complexes with transition metals, which are useful in catalysis and material science.

Research on interaction studies involving 2-methoxyisobutylisonitrile has focused on its binding properties with various biological receptors and enzymes. Its interactions can influence metabolic pathways and provide insights into its potential therapeutic roles. Studies have shown that it interacts favorably with certain proteins, enhancing its application in drug design.

Several compounds share structural similarities with 2-methoxyisobutylisonitrile, including:

  • Isobutylisonitrile: Lacks the methoxy group but shares similar reactivity patterns.
  • Ethylisonitrile: A simpler analog that demonstrates different solubility and reactivity characteristics.
  • Phenylisonitrile: Contains an aromatic ring which alters its electronic properties and biological interactions.

Comparison Table

CompoundStructure FeaturesUnique Properties
2-MethoxyisobutylisonitrileMethoxy group + Isobutyl chainHigh selectivity in biological systems
IsobutylisonitrileIsobutyl chain onlyLess polar, different solubility
EthylisonitrileEthyl groupSimpler structure, less steric hindrance
PhenylisonitrileAromatic ringEnhanced stability, different reactivity

Each compound possesses unique characteristics that influence their applications in chemistry and biology, making 2-methoxyisobutylisonitrile particularly valuable due to its distinctive structure and functional properties.

XLogP3

0.4

UNII

2K3X4G63S7

Other CAS

109434-22-2

Wikipedia

2-methoxyisobutyl isonitrile

Dates

Last modified: 08-15-2023

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